L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

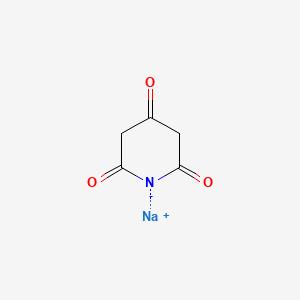

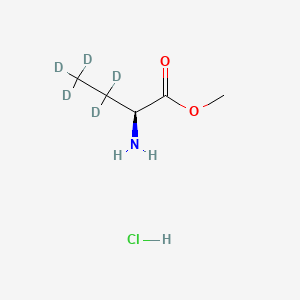

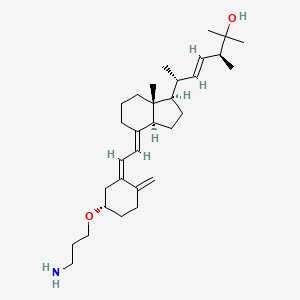

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

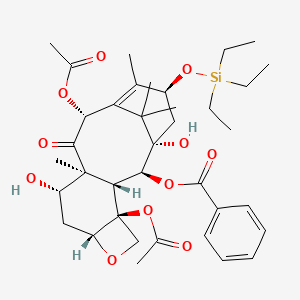

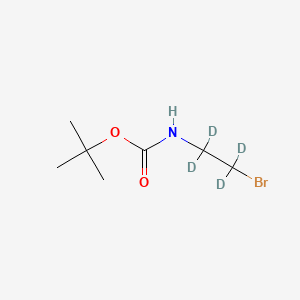

The molecular structure of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride consists of a butanoate backbone with an amino group at the second carbon and a methyl ester group at the terminal carbon . The molecule also contains five deuterium atoms, which are isotopes of hydrogen, hence the ‘d5’ in its name .Physical And Chemical Properties Analysis

The molecular weight of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is 158.64 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用

Key Intermediate for Drug Synthesis

L-2-Aminobutyric Acid (L-ABA) is an unnatural amino acid that serves as a key intermediate for the synthesis of several important pharmaceuticals . It is used as a precursor for the synthesis of many chiral drugs .

Anti-Epileptic Drug Production

L-ABA is used in the production of the anti-epileptic drug Levetiracetam . Levetiracetam is a medication used to treat epilepsy and it helps to reduce the frequency of seizures.

Anti-Tuberculotic Drug Production

L-ABA is also used in the production of the anti-tuberculotic drug Ethambutol . Ethambutol is a medication primarily used to treat tuberculosis.

Production of Brivaracetam

Brivaracetam, another drug synthesized using L-ABA, is used to treat partial-onset seizures . It is an analogue of Levetiracetam and works by binding to synaptic vesicle protein 2A which is believed to result in the inhibition of presynaptic calcium channels reducing neurotransmitter release.

Synthesis of (S)-2-Amino Butanol

(S)-2-Amino butanol, a key intermediate of Ethambutol, can be synthesized by esterification and hydrogenation reduction starting from L-ABA . This process is crucial in the production of Ethambutol.

Bioproduction using Aspergillus Tamarii

A newly isolated strain of Aspergillus tamarii has been discovered to produce L-ABA with high enantioselectivity . This bioproduction method offers a more environmentally friendly and cost-effective approach to producing L-ABA.

Metabolic Engineering in E. Coli

Research has been conducted on the fermentative production of L-ABA based on metabolic engineering in Escherichia coli . This method provides a promising approach for the industrial-scale production of L-ABA.

Enzymatic Conversion

Enzymatic synthesis of L-ABA has emerged as a green production method for chemicals due to concerns about climate change and environmental problems . This method offers high selectivity and mild conditions compared to traditional chemical synthesis methods .

将来の方向性

特性

IUPAC Name |

methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1/i1D3,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQQEGUPULIOZ-DJSUJWQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)